1-[(5-Methoxythiophen-2-yl)methyl]piperidine
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Overview
Description
1-[(5-Methoxythiophen-2-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a methoxythiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methoxythiophen-2-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable methoxythiophene derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 5-methoxythiophene-2-carbaldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methoxythiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxythiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to reduce the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-methoxylated products or reduced thiophene derivatives.
Substitution: Piperidine derivatives with different substituents on the thiophene ring.
Scientific Research Applications
1-[(5-Methoxythiophen-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[(5-Methoxythiophen-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The methoxythiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-[(5-Methylthiophen-2-yl)methyl]piperidine: Similar structure but with a methyl group instead of a methoxy group.
1-[(5-Chlorothiophen-2-yl)methyl]piperidine: Contains a chlorine atom instead of a methoxy group.
1-[(5-Hydroxythiophen-2-yl)methyl]piperidine: Features a hydroxyl group instead of a methoxy group.
Uniqueness
1-[(5-Methoxythiophen-2-yl)methyl]piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
1-[(5-methoxythiophen-2-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-13-11-6-5-10(14-11)9-12-7-3-2-4-8-12/h5-6H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWEWUXKFRDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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